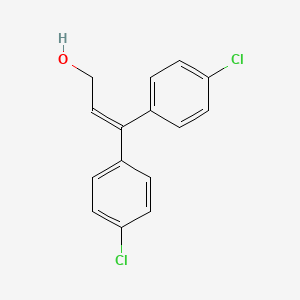

3,3-Bis(4-chlorophenyl)prop-2-en-1-ol

Description

3,3-Bis(4-chlorophenyl)prop-2-en-1-ol (CAS 96089-74-6) is a chlorinated aromatic allylic alcohol with the molecular formula C₁₅H₁₂Cl₂O and a molecular weight of 279.16 g/mol. Its structure features two para-chlorophenyl groups attached to a propenol backbone, with a hydroxyl group at the C1 position and a double bond between C2 and C3 . Key synonyms include 3,3-bis(p-chlorophenyl)-2-propen-1-ol and 3,3-bis(4'-chlorophenyl)prop-2-en-1-ol.

Propriétés

Numéro CAS |

96089-74-6 |

|---|---|

Formule moléculaire |

C15H12Cl2O |

Poids moléculaire |

279.2 g/mol |

Nom IUPAC |

3,3-bis(4-chlorophenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C15H12Cl2O/c16-13-5-1-11(2-6-13)15(9-10-18)12-3-7-14(17)8-4-12/h1-9,18H,10H2 |

Clé InChI |

ICTWZVQVCIEYCJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C(=CCO)C2=CC=C(C=C2)Cl)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Preparation Methods Analysis

General Synthetic Approach

The preparation of 3,3-Bis(4-chlorophenyl)prop-2-en-1-ol typically involves the formation of the propenol moiety with substitution at the 3-position by two 4-chlorophenyl groups. Common synthetic strategies include:

- Aldol-type condensations involving 4-chlorobenzaldehyde derivatives.

- Use of halogenated aromatic precursors in coupling reactions.

- Catalytic or base-mediated isomerization steps to achieve the propenol structure.

Reported Synthetic Routes

Propargyl/Allenyl Isomerization Route

A recent method involves the reaction of 2-en-4-yn-1-ols with trichloroacetonitrile in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction proceeds via nucleophilic attack of the hydroxyl group on trichloroacetonitrile, followed by cyclization, propargyl/allene isomerization, and protonation steps. The isomerization is sensitive to substituents on the aromatic rings, which is relevant for 3,3-Bis(4-chlorophenyl) derivatives due to the electron-withdrawing chlorine atoms. This method offers a novel pathway to related propenol compounds with potential applicability to this compound synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has been employed effectively to synthesize related compounds such as 1-(4-chlorophenyl)-3,3-bis(methylthio)-2-(arylthio)prop-2-en-1-ones, which share structural similarity with this compound. The microwave method involves:

- Mixing the precursor 1-(4-chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one with arylsulfonohydrazides and dimethyl sulfoxide (DMSO).

- Adding iodine as a catalyst.

- Irradiating the mixture under microwave at 160 W for 4 minutes with intervals.

- Workup includes quenching with sodium thiosulfate, extraction with chloroform, washing, drying, and column chromatography purification.

This method is eco-friendly, reduces reaction time significantly, and improves yield compared to conventional heating methods, which require longer heating at 80 °C for 3 hours under solvent-free conditions.

One-Pot Dehydrogenation and Alkylation Process

A patented industrially relevant process describes the preparation of related 4-chlorophenyl-substituted hydroxy compounds via:

- Dehydrogenation of l-(4-chlorophenyl)-pyrazolidin-3-one using an oxidizing agent (e.g., molecular oxygen or air) in the presence of a base.

- The reaction is conducted in polar aprotic solvents such as acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide, or tetrahydrofuran.

- The resulting 3-hydroxy compound is then reacted in situ with alkyl halides (e.g., o-nitrobenzyl bromide) without isolation of intermediates, enabling a one-pot synthesis.

- This process is efficient, cost-effective, environmentally friendly, and suitable for scale-up.

Though this method is described for pyrazole derivatives, the principles of one-pot dehydrogenation and alkylation in polar aprotic solvents may be adapted for synthesizing this compound or its analogs.

Comparative Data Table of Preparation Methods

Summary of Research Results

- The propargyl/allene isomerization route offers a mechanistically interesting pathway but requires careful control of substituent effects, which is critical for 4-chlorophenyl groups.

- Microwave-assisted synthesis significantly reduces reaction time and improves yield for structurally related compounds, suggesting potential for adaptation to this compound.

- The patented one-pot process demonstrates industrial applicability, combining dehydrogenation and alkylation steps in a single solvent system, minimizing intermediate isolation and waste.

- Overall, these methods emphasize environmentally friendly conditions, efficiency, and scalability, which are crucial for practical synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

3,3-Bis(4-chlorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3,3-Bis(4-chlorophenyl)prop-2-en-1-one, while reduction can produce this compound .

Applications De Recherche Scientifique

Scientific Research Applications

3,3-Bis(4-chlorophenyl)prop-2-en-1-ol has several applications across different fields. Research is ongoing to explore its full potential.

Pharmaceuticals

- Antimicrobial Properties: this compound has potential antimicrobial applications.

- HDACIs: Derivatives of chlorophenyl compounds have been investigated as potent Histone deacetylase inhibitors .

Cosmetics

- Polymers in Cosmetics: Synthetic or semi-synthetic polymers, sometimes combined with natural polymers, are used in cosmetics and have thermal and chemo-sensitive properties .

- Delivery Systems: Cosmetic polymers are utilized to prepare nanoparticles for delivering fragrances, modifying their release profiles, and reducing evaporation risks . They can also load cosmetically active nutrients and dermal permeation enhancers into nanoparticles to improve bioactivity on the skin .

Synthesis

Several synthetic routes have been explored for the preparation of this compound:

These methods allow for variations in yield and purity, depending on reaction conditions and reagents used.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets:

These interactions are critical for understanding the pharmacodynamics of the compound and its potential therapeutic uses.

Structural Analogs

Several compounds share structural similarities with this compound.

Table of structurally similar compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| 3,3-Bis(4-fluorophenyl)prop-2-en-1-ol | C9H9F | Similar structure with fluorine substituent; potential differences in reactivity and biological activity. |

| 1,3-Bis(4-chlorophenyl)prop-2-en-1-one | C15H10Cl2O | Contains two chlorophenyl groups; exhibits different reactivity due to ketone functionality. |

| 4-Chloroacetophenone | C8H7ClO | A simpler structure; used as an intermediate in organic synthesis; comparison helps highlight unique properties of propene derivatives. |

Mécanisme D'action

The mechanism of action of 3,3-Bis(4-chlorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Functional Group Modifications

Ketone Derivatives

(E)-1,3-Bis(4-chlorophenyl)prop-2-en-1-one (CAS 22966-30-9):

- Molecular Formula : C₁₅H₁₀Cl₂O

- Key Differences : The hydroxyl group is replaced by a ketone, altering polarity and reactivity. The absence of a hydroxyl group reduces hydrogen-bonding capacity, impacting solubility and biological interactions. The molecular weight is slightly lower (277.15 g/mol ) due to the oxygen substitution .

1,3-Bis(4-chlorophenyl)prop-2-en-1-one (CAS 19672-59-4):

Carboxylic Acid Derivatives

- 3,3-Bis(4-chlorophenyl)prop-2-enoic acid: Molecular Formula: C₁₅H₁₀Cl₂O₂ Key Differences: The hydroxyl group is replaced by a carboxylic acid, significantly increasing acidity (pKa ~4-5) and water solubility.

Substituent Variations

Heterocyclic Analog

- 3-(4-Chlorophenyl)-1-pyridin-2-ylprop-2-en-1-one (CAS 24582-75-0): Molecular Formula: C₁₄H₁₀ClNO Key Differences: One chlorophenyl group is replaced by a pyridine ring. Molecular weight (243.69 g/mol) is lower due to reduced halogen content .

Fluorinated Analog

- (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one :

Saturated Backbone Analog

- 3,3-Bis-(4-chlorophenyl)propan-1-ol (CAS 1102376-72-6): Molecular Formula: C₁₅H₁₄Cl₂O Key Differences: The double bond is absent, resulting in a saturated propane backbone. LogP = 4.5077, comparable to the unsaturated parent compound .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | LogP |

|---|---|---|---|---|---|

| 3,3-Bis(4-chlorophenyl)prop-2-en-1-ol | 96089-74-6 | C₁₅H₁₂Cl₂O | 279.16 | Allylic alcohol | 4.417 |

| (E)-1,3-Bis(4-chlorophenyl)prop-2-en-1-one | 22966-30-9 | C₁₅H₁₀Cl₂O | 277.15 | α,β-unsaturated ketone | - |

| 3,3-Bis(4-chlorophenyl)prop-2-enoic acid | - | C₁₅H₁₀Cl₂O₂ | 293.15 | Carboxylic acid | 4.5097 |

| 3,3-Bis-(4-chlorophenyl)propan-1-ol | 1102376-72-6 | C₁₅H₁₄Cl₂O | 281.18 | Alcohol | 4.5077 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3,3-Bis(4-chlorophenyl)prop-2-en-1-ol, and how can reaction parameters be systematically optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between 4-chlorophenyl precursors and propenol derivatives. For example, analogous compounds (e.g., 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol) are synthesized using 4-chlorothiophenol and dihalogenated alcohols under alkaline conditions . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Base strength : Alkaline conditions (e.g., K₂CO₃ or NaOH) drive deprotonation and substitution efficiency.

- Temperature control : Moderate heating (50–80°C) balances reaction rate and side-product minimization.

- Purification : Column chromatography or recrystallization ensures purity, as seen in related chlorophenyl compounds .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX for refinement and OLEX2 for structure solution and visualization, leveraging their robust workflows for small-molecule analysis .

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms regioselectivity. For example, deshielded protons near chlorophenyl groups appear downfield (δ 7.2–7.8 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- IR spectroscopy : C=C (1600–1680 cm⁻¹) and O–H (3200–3600 cm⁻¹) stretches confirm functional groups .

Q. How does the chlorophenyl moiety influence the compound’s physicochemical properties?

- Methodological Answer : The electron-withdrawing chlorine atoms:

- Enhance stability : Through resonance and inductive effects, reducing susceptibility to electrophilic attack.

- Modify solubility : Increased hydrophobicity necessitates polar solvents (e.g., DMSO) for dissolution, as observed in structurally similar compounds .

- Affect hydrogen bonding : Chlorine’s electronegativity directs crystal packing via C–H···Cl interactions, analyzable using graph set theory .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) to assign ambiguous signals.

- Crystallographic confirmation : Use SHELXL-refined X-ray structures to validate bond lengths and angles, resolving discrepancies in proposed tautomeric forms .

- Dynamic NMR : Probe conformational flexibility (e.g., hindered rotation) by variable-temperature experiments .

Q. What strategies optimize the regioselectivity of derivatization reactions (e.g., oxidation or substitution) for this compound?

- Methodological Answer :

- Oxidation : Chromium-based reagents (e.g., CrO₃ in acetic acid) selectively target allylic alcohols to form ketones, while avoiding over-oxidation of chlorophenyl rings .

- Substitution : Activate the hydroxyl group via tosylation or mesylation, then replace with nucleophiles (e.g., amines). Steric hindrance from chlorophenyl groups necessitates bulky nucleophiles for SN2 pathways .

- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups without disrupting existing chlorophenyl moieties .

Q. How can hydrogen bonding and crystal packing patterns be systematically analyzed to predict polymorphic behavior?

- Methodological Answer :

- Graph set analysis : Apply Etter’s formalism to classify hydrogen-bond motifs (e.g., R₂²(8) rings) using crystallographic data from SHELX-refined structures .

- ORTEP visualization : Generate thermal ellipsoid plots to assess molecular rigidity and packing efficiency .

- Computational modeling : Use Mercury or CrystalExplorer to simulate packing diagrams and identify π-π stacking or halogen interactions .

Q. What methodologies assess the environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- Hydrolysis studies : Monitor degradation in buffered aqueous solutions (pH 3–9) at 25–50°C, analyzing products via LC-MS .

- Photolysis : Expose to UV light (λ = 254–365 nm) and quantify chlorinated byproducts (e.g., 4-chlorophenol) using GC-MS .

- Microbial metabolism : Incubate with soil microbiota and track metabolite formation (e.g., dechlorinated alcohols) via isotopic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.